molecular formula C7H13NO2 B1171225 Ethyl oleate, sulfonated CAS No. 186041-50-9

Ethyl oleate, sulfonated

Cat. No.: B1171225
CAS No.: 186041-50-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Oleate (B1233923) Sulfonation within Industrial and Environmental Chemistry

The sulfonation of oleic acid and its esters introduces a sulfonate (-SO3H) group, which dramatically alters the molecule's properties, most notably increasing its water solubility. ontosight.ai This transformation is pivotal, converting the hydrophobic oleate into an amphiphilic molecule with surfactant capabilities. ontosight.ai These sulfonated derivatives, including sulfonated oleic acid and its esters, find extensive use as surfactants and detergents due to their ability to reduce surface tension, enhance wetting, and emulsify oils. ontosight.ai

Evolution of Research on Sulfonated Esters: A Historical Perspective

The exploration of sulfonated fatty acid esters, a class to which sulfonated ethyl oleate belongs, has a history spanning several decades. sci-hub.se Initially, these compounds were recognized for their potential as surfactants. Over the years, research has focused on optimizing the sulfonation process and characterizing the resulting products. The development of methods using gaseous sulfur trioxide has been a significant advancement, allowing for controlled sulfonation and the production of high-quality sulfonates. google.comgoogle.com

Historically, methyl esters of fatty acids have been more extensively studied and commercialized than their ethyl ester counterparts, largely due to their role as intermediates in the production of fatty alcohols. fosfa.org However, the growing interest in biofuels and green chemistry has broadened the scope of research to include other alkyl esters, such as ethyl oleate.

Scope and Significance of Academic Inquiry into Sulfonated Ethyl Oleate

Academic research into sulfonated ethyl oleate is multifaceted, covering its synthesis, characterization, and potential applications. A significant area of investigation is the development of efficient and environmentally friendly catalytic systems for its production. researchgate.netscribd.comtandfonline.com Researchers are exploring various catalysts, including solid acid catalysts and ionic liquids, to improve reaction yields and facilitate catalyst recovery and reuse. tandfonline.comrsc.orgtandfonline.com

The significance of this research lies in the potential to create high-performance, bio-based surfactants and other valuable chemicals from renewable feedstocks. researchgate.net The study of sulfonated ethyl oleate contributes to the broader field of oleochemistry and sustainable chemistry, offering pathways to reduce reliance on fossil fuels and develop more environmentally benign industrial processes. nih.gov

Current State of Knowledge and Research Gaps Pertaining to Sulfonated Ethyl Oleate

The current body of knowledge on sulfonated ethyl oleate is primarily focused on its synthesis through the esterification of oleic acid followed by sulfonation, or the direct sulfonation of ethyl oleate. google.comresearchgate.net Various analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are employed to characterize the structure and purity of the synthesized compounds. acs.orge3s-conferences.org

Despite the progress made, several research gaps remain. While the properties of related compounds like sulfonated methyl esters are well-documented, there is a comparative lack of detailed physicochemical data specifically for sulfonated ethyl oleate. itb.ac.idresearchgate.netresearchgate.net Further research is needed to fully understand its surfactant properties, such as critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB), which are crucial for formulating effective products. acs.orgresearchgate.net Additionally, comprehensive studies on its biodegradability and ecotoxicity are necessary to fully assess its environmental profile. researchgate.netukm.my The long-term stability and performance of sulfonated ethyl oleate in various formulations also warrant more in-depth investigation. nih.gov

Properties

CAS No.

186041-50-9

Molecular Formula

C7H13NO2

Synonyms

Ethyl oleate, sulfonated

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization of Ethyl Oleate Sulfonates

Methodologies for the Direct Sulfonation of Ethyl Oleate (B1233923)

The direct sulfonation of ethyl oleate involves the introduction of a sulfonate group (-SO3H) onto the oleic acid backbone of the ethyl oleate molecule. This process enhances the surfactant properties of the resulting compound.

Sulfonation Reagents and Reaction Conditions

Various reagents can be employed for the sulfonation of ethyl oleate, each with specific reaction conditions. Common sulfonation agents include sulfur trioxide (SO3), oleum (B3057394) (a solution of SO3 in sulfuric acid), and chlorosulfuric acid. chemithon.com The choice of reagent influences the reaction's selectivity and the properties of the final product. For instance, sulfamic acid is a mild sulfating agent suitable for producing ammonium (B1175870) neutralized salts and is noted for its specificity in sulfating alcohol groups without sulfonating aromatic rings. chemithon.com

The reaction conditions, such as temperature and reaction time, are critical parameters that must be carefully controlled to achieve the desired degree of sulfonation and minimize side reactions. For example, sulfonation reactions often require heat removal to maintain product quality. chemithon.com In a typical batch process using sulfamic acid, the reactants are heated to between 110–160°C for approximately 90 minutes. chemithon.com

Sulfonation ReagentTypical Reaction ConditionsKey Characteristics
Sulfur Trioxide (SO3)Varies, often requires dilution (e.g., with dry air) and controlled temperature. chemithon.comHighly reactive, can lead to side reactions if not controlled.
OleumVaries with SO3 concentration.A strong sulfonating agent.
Chlorosulfuric AcidReaction releases hydrochloric acid (HCl), which must be managed. chemithon.comWidely used for producing alcohol sulfates and ether sulfates. chemithon.com
Sulfamic AcidBatch process, 110–160°C, ~90 minutes. chemithon.comMild and specific, produces ammonium salts directly. chemithon.com

Catalytic Systems in Ethyl Oleate Sulfonation and Esterification

While direct sulfonation of the ethyl oleate itself is a primary pathway, the synthesis of ethyl oleate often involves esterification of oleic acid with ethanol (B145695), a reaction that is frequently catalyzed. A variety of catalysts can be used for this esterification, including both homogeneous and heterogeneous systems.

Common homogeneous catalysts include mineral acids like sulfuric acid and p-toluenesulfonic acid. bloomtechz.comgoogle.com For instance, the esterification of oleic acid with ethanol can be catalyzed by concentrated sulfuric acid at temperatures between 100°C and 110°C for 2 hours. google.com

Heterogeneous catalysts are also widely investigated due to their ease of separation and potential for reusability. Examples include:

Sulfonated Carbon Catalysts: These materials, such as sulfonated amorphous carbon, have shown effectiveness in catalyzing the esterification of fatty acids. unh.edu

Brønsted Acid-Surfactant-Combined Ionic Liquids: A notable example is 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate (B86663) ([SB3-12][HSO4]), which has demonstrated high catalytic activity for ethyl oleate synthesis. tandfonline.comresearchgate.nettandfonline.com

Sulfonic Acid Resins: Amberlyst 15, a sulfonic acid resin, has been used as a heterogeneous catalyst in the pervaporation-assisted esterification of oleic acid and ethanol. scielo.br

Sulfonated Biomass: Waste corn cob biomass can be sulfonated to create a multifunctional mesoporous acidic catalyst for producing ethyl oleate. scribd.com

Tin(II) Sulfate (SnSO4): This has been studied for simultaneous transesterification and esterification of feedstocks with high free fatty acid content. scielo.br

Enzymatic catalysis, using lipases such as Candida antarctica Lipase (B570770) B, presents a more environmentally friendly alternative, operating at milder temperatures.

Catalyst TypeExampleKey Features
Homogeneous AcidSulfuric Acid (H2SO4)Cost-effective but can be corrosive. google.com
Homogeneous Acidp-Toluenesulfonic Acid (PTSA)Milder conditions compared to sulfuric acid, reducing side reactions.
Heterogeneous Solid AcidSulfonated CarbonEffective for esterification of fatty acids. unh.edu
Ionic Liquid[SB3-12][HSO4]High activity, reusability, and promotes separation of products. tandfonline.comresearchgate.nettandfonline.com
Heterogeneous ResinAmberlyst 15Allows for increased ester yield, especially when coupled with pervaporation. scielo.br
EnzymaticCandida antarctica Lipase BEco-friendly, operates at lower temperatures, can be immobilized for reuse.

Reaction Kinetics and Thermodynamic Considerations in Sulfonation and Esterification

Esterification is an equilibrium-limited reaction. tandfonline.com The removal of water, a byproduct of the reaction, can shift the equilibrium towards the formation of the ester, thereby increasing the yield. tandfonline.comscielo.br Techniques like pervaporation, using a hydrophilic membrane to selectively remove water, have been shown to significantly increase the ethyl oleate yield. scielo.br The use of certain catalysts, like the ionic liquid [SB3-12][HSO4], can also promote the reaction by forming reverse micelles that sequester the water produced. tandfonline.comtandfonline.com

Thermodynamic studies are crucial for understanding the energy changes and equilibrium position of the reaction. The thermal stability of catalysts is also an important consideration; for instance, the ionic liquid [SB3-12][HSO4] was found to be stable up to 220°C, making it suitable for ethyl oleate synthesis. tandfonline.comresearchgate.net

Post-Sulfonation Modification and Functionalization Strategies

Once ethyl oleate sulfonate is synthesized, it can be further modified to create derivatives with tailored properties.

Derivatization of Sulfonic Acid Groups

The sulfonic acid group (-SO3H) is a key functional group that can be derivatized. One common approach is the formation of sulfonate esters. However, the protection of sulfonic acids as simple esters can be challenging because sulfonate esters are potent electrophiles. nih.gov To address this, sterically hindered protecting groups, such as neopentyl groups, have been developed. nih.govgoogle.com These protecting groups can be subsequently removed under specific conditions to regenerate the sulfonic acid or to allow for further reactions. nih.gov

Another derivatization strategy involves the conversion of the sulfonic acid to its corresponding salt, for example, by neutralization with a base. The formation of ammonium salts is a direct result of using sulfamic acid as the sulfonating agent. chemithon.com

Esterification and Transesterification Reactions with Sulfonated Ethyl Oleate

While the primary focus is often on the sulfonation of pre-formed ethyl oleate, it is also conceivable to perform esterification or transesterification reactions on a sulfonated oleic acid molecule. However, the presence of the highly polar sulfonic acid group can significantly impact the solubility and reactivity of the molecule in typical organic reaction media.

The esterification of oleic acid with ethanol is a well-established method for producing ethyl oleate, often catalyzed by acids. google.comtandfonline.com This reaction is reversible, and the removal of water drives the reaction towards the product. tandfonline.comscielo.br

Transesterification, the reaction of a triglyceride with an alcohol, is another important route, particularly in the context of biodiesel production. unh.edu This reaction can be catalyzed by both acids and bases. unh.edumdpi.com In feedstocks containing high levels of free fatty acids, simultaneous esterification and transesterification can occur, often utilizing an acid catalyst like sulfuric acid or a solid acid catalyst. scielo.brmdpi.com

Reaction TypeReactantsCatalyst ExamplesKey Considerations
EsterificationOleic Acid + EthanolSulfuric Acid, p-Toluenesulfonic Acid, Ionic Liquids, Solid Acids google.comtandfonline.comscielo.brReversible reaction; water removal increases yield. tandfonline.comscielo.br
TransesterificationTriglyceride + EthanolBase catalysts (e.g., KOH), Acid catalysts (e.g., H2SO4), Solid Acids unh.eduscielo.brmdpi.comCan occur simultaneously with esterification in high FFA feedstocks. scielo.brmdpi.com

Green Chemistry Principles in Sulfonated Ethyl Oleate Synthesis

Solvent-Free and Environmentally Benign Synthetic Routes

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. In the context of ethyl oleate sulfonate production, this principle applies to both the initial synthesis of the ethyl oleate precursor and its subsequent sulfonation.

Enzymatic catalysis represents a significant advancement in the solvent-free synthesis of the ethyl oleate ester. The use of lipases, such as those from Candida rugosa, allows the esterification of oleic acid with ethanol to proceed without the need for a separate solvent phase. conicet.gov.arconicet.gov.ar In these systems, the reaction medium consists solely of the substrates. conicet.gov.ar Studies have demonstrated that immobilizing the lipase on supports like polypropylene (B1209903) can enhance its stability and allow for repeated use, making the process more economically viable. conicet.gov.arnih.gov One optimized solvent-free system using an immobilized lipase membrane reported at least 19 reuse cycles with an esterification rate above 80%. nih.gov

Another environmentally benign approach for synthesizing the ethyl oleate precursor involves the use of Brønsted acidic ionic liquids. tandfonline.comresearchgate.net These compounds can act as dual solvent-catalysts and are noted for their reusability and high catalytic activity in esterification reactions. tandfonline.comcmu.ac.th This method offers a green system characterized by high yields, solvent-free conditions, and a simple operational procedure. tandfonline.comresearchgate.net

For the sulfonation step itself, the dominant industrial method involves a continuous falling film reactor where the fatty acid ester is reacted with gaseous sulfur trioxide (SO₃) diluted in air. google.com This gas-phase reaction inherently avoids the use of traditional organic solvents, aligning with green chemistry principles. google.com An alternative route for batch processing is the use of chlorosulfonic acid as the sulfonating agent, which also functions without a conventional solvent. unpaywall.orgresearchgate.net

Atom Economy and Process Efficiency in Sulfonation

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.combuecher.de The ideal reaction has a 100% atom economy, meaning all reactant atoms are converted into the final product with no waste by-products. nih.govresearchgate.net

The sulfonation of ethyl oleate with sulfur trioxide is an addition reaction, which is a class of reactions highly favored in green chemistry for its potential to achieve 100% atom economy.

Theoretical Atom Economy of Ethyl Oleate Sulfonation

Reactant Formula Molar Mass ( g/mol ) Product Formula Molar Mass ( g/mol ) Atom Economy (%)
Ethyl Oleate C₂₀H₃₈O₂ ~310.53 Ethyl Oleate Sulfonic Acid C₂₀H₃₈O₅S ~390.60 100%
Sulfur Trioxide SO₃ ~80.06
Total Reactants ~390.59

Atom Economy = (Molar Mass of Product / Total Molar Mass of Reactants) x 100

Process efficiency can be significantly improved by optimizing reaction conditions. Research on the sulfonation of similar fatty acid methyl esters using chlorosulfonic acid has employed the Taguchi method to determine the optimal parameters for maximizing yield. unpaywall.orgresearchgate.net These studies identified sulfonation temperature and the molar ratio of the sulfonating agent to the ester as the most critical factors. unpaywall.orgresearchgate.net

Optimized Sulfonation Conditions for Methyl Ester Sulfonate (MES) Synthesis

Parameter Optimized Level
Sulfonating Agent Chlorosulfonic Acid (CSA)
CSA/Ester Molar Ratio 1.5:1
Sulfonation Temperature 70°C
Sulfonation Time 2.0 hours
Aging Time 2.0 hours
Resulting MES Yield 92.08 ± 0.28%

Data derived from studies on fatty acid methyl esters, a close analogue to ethyl oleate. unpaywall.orgresearchgate.net

Furthermore, innovations in downstream processing, such as neutralizing the sulfonic acid with solid metal carbonates instead of metal hydroxides, can enhance process efficiency. google.comgoogle.com This method has been shown to produce a highly concentrated sulfonate paste (greater than 60% active) with minimal di-salt formation (less than 1 wt. %), thereby increasing the effective yield of the desired product. google.com

Molecular Architecture and Spectroscopic Elucidation of Sulfonated Ethyl Oleate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of sulfonated ethyl oleate (B1233923). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity of atoms and quantify the degree of sulfonation.

In the ¹H NMR spectrum of the precursor, ethyl oleate, characteristic signals include a triplet corresponding to the terminal methyl group (CH₃) of the fatty acid chain, multiplets for the numerous methylene (B1212753) groups (-CH₂-), a distinct multiplet for the olefinic protons (-CH=CH-) around 5.3 ppm, and signals for the ethyl ester group (-OCH₂CH₃). chemicalbook.comredalyc.orgresearchgate.net

Upon sulfonation, significant changes appear in the NMR spectrum. The sulfonation reaction typically occurs at the site of the carbon-carbon double bond. This leads to the disappearance of the olefinic proton signals and the appearance of new signals corresponding to protons on the carbons adjacent to the newly introduced sulfonate group. The exact chemical shifts of these new protons provide information about the position of the sulfonate group. researchgate.net

The degree of sulfonation (DS), a critical quality parameter, can be calculated from the integrated ¹H NMR spectrum. mdpi.comnih.gov By comparing the integration ratio of specific proton signals from the sulfonated structure to those of the remaining unreacted oleate backbone, a quantitative measure of the reaction's completion can be determined. mdpi.com For instance, the ratio of the area of a proton peak near the -SO₃H group to a peak from the ester's ethyl group can be used. mdpi.com

¹³C NMR spectroscopy provides complementary information. The spectrum of ethyl oleate shows distinct signals for the carbonyl carbon of the ester, the olefinic carbons, and the various aliphatic carbons. nih.govspectrabase.com After sulfonation, the signals for the olefinic carbons diminish and are replaced by new signals for the carbons bonded to the sulfonate group, typically shifted downfield.

Interactive Table 1: Typical ¹H NMR Chemical Shifts for Ethyl Oleate and Indicative Shifts for Sulfonated Ethyl Oleate

Functional GroupTypical Chemical Shift (ppm) for Ethyl OleateExpected Chemical Shift Changes Upon Sulfonation
Terminal CH₃ (fatty acid)~0.88 (t)Minor shift
Methylene groups -(CH₂)n-~1.2-1.6 (m)Shifts for CH₂ groups near sulfonation site
Allylic CH₂~2.0 (m)Signal disappears or shifts significantly
Ester Methylene -OCH₂-~4.1 (q)Minor shift, can be used as internal reference
Olefinic Protons -CH=CH-~5.34 (m)Signal disappears
Ester Methyl -CH₃~1.25 (t)Minor shift
Methine group -CH(SO₃H)-N/ANew signal appears, typically > 3.0 ppm

Note: (t) = triplet, (q) = quartet, (m) = multiplet. Actual shifts can vary based on solvent and specific isomeric products.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

The IR spectrum of the ethyl oleate precursor is characterized by strong C-H stretching vibrations around 2854-2923 cm⁻¹, a sharp, intense C=O stretching band for the ester group near 1735-1738 cm⁻¹, and a C=C stretching vibration for the double bond. e3s-conferences.org

After sulfonation, the most significant change in the IR spectrum is the appearance of strong absorption bands characteristic of the sulfonate group (-SO₃H). These include:

Asymmetric S=O stretching: Typically observed as a strong band in the region of 1350 cm⁻¹ and 1175 cm⁻¹. blogspot.com

Symmetric S=O stretching: A strong band usually found around 1174-1177 cm⁻¹ and 1062-1065 cm⁻¹. mdpi.com

S-O stretching: Several strong bands appearing in the 750-1000 cm⁻¹ range. blogspot.com

The intensity of the C=C absorption band diminishes or disappears, confirming the reaction at the double bond. The presence of these new, distinct sulfonate peaks provides clear evidence of a successful sulfonation reaction. researchgate.netresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, is also effective for this analysis. crimsonpublishers.comspectroscopyonline.com The C=C stretch in ethyl oleate gives a strong Raman signal around 1655 cm⁻¹. nih.gov Upon sulfonation, this band's intensity decreases. Raman is also excellent for observing the skeletal C-C vibrations in the fatty acid chain. nih.govresearchgate.net While the sulfonate group vibrations are also Raman active, they are often more distinctly observed in the IR spectrum.

Interactive Table 2: Key Vibrational Frequencies for Sulfonated Ethyl Oleate Analysis

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Observation
C=O (Ester)IR~1735-1740Present in both precursor and product
C=C (Olefinic)IR, Raman~1655Present in precursor, absent/reduced in product
S=O (Asymmetric stretch)IR~1350, ~1175Absent in precursor, strong in product
S=O (Symmetric stretch)IR~1175, ~1065Absent in precursor, strong in product
S-O (Stretch)IR~750-1000Absent in precursor, strong in product
C-H (Aliphatic stretch)IR, Raman~2850-2960Present in both precursor and product

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

For the precursor, ethyl oleate (C₂₀H₃₈O₂), the molecular weight is approximately 310.5 g/mol . nih.govnist.gov Electron Ionization (EI) GC-MS analysis of ethyl oleate shows a characteristic fragmentation pattern, though the molecular ion peak (M⁺) at m/z 310 may be weak or absent. nih.govnist.gov Common fragments result from cleavages near the ester group. researchgate.netlibretexts.org

Due to the low volatility and polar nature of sulfonated ethyl oleate, soft ionization techniques like Electrospray Ionization (ESI) are preferred, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.govrsc.org The expected molecular weight of the primary sulfonation product would be that of ethyl oleate plus SO₃ (approx. 80 g/mol ), resulting in a molecular weight of around 390.5 g/mol . ESI-MS analysis would therefore be expected to show a prominent ion at m/z ≈ 389.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating sulfonated ethyl oleate from its precursors, by-products, and other impurities, thereby allowing for its purity to be assessed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of anionic surfactants like sulfonated ethyl oleate. scielo.br Given the compound's amphiphilic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. tandfonline.comnih.gov

Method development involves optimizing several parameters:

Stationary Phase: C8 or C18 columns are typically used. scielo.brresearchgate.net The choice depends on the desired retention and selectivity for the sulfonated product versus less polar precursors or by-products.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is standard. sielc.commdpi.com The aqueous phase often contains a buffer or an ion-pairing agent to improve peak shape and retention of the anionic sulfonate. nih.govchromatographyonline.com For MS compatibility, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used instead of phosphates. sielc.commdpi.com

Detection: A UV detector can be used if the molecule contains a chromophore, but for aliphatic compounds like sulfonated ethyl oleate, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective. sielc.com Direct coupling to a mass spectrometer (LC-MS) provides the highest degree of specificity and identification capabilities. semanticscholar.org

A well-developed HPLC method can effectively separate the final sulfonated product from unreacted ethyl oleate and potential by-products formed during the sulfonation process, such as disulfonated species or rearranged isomers. mdpi.com

Interactive Table 3: Example RP-HPLC Method Parameters for Sulfonated Anionic Surfactants

ParameterTypical ConditionPurpose
ColumnC8 or C18, 4.6 x 150 mm, 5 µmProvides hydrophobic interaction for separation.
Mobile Phase AWater with 0.1% Formic Acid or 10mM Ammonium AcetateAqueous component, provides buffer/ion source for MS.
Mobile Phase BAcetonitrile or MethanolOrganic component to elute analytes.
GradientStart with low %B, increase to high %B over 15-30 minElutes compounds based on polarity, from most polar to least polar.
Flow Rate0.5 - 1.0 mL/minStandard analytical flow rate.
DetectorELSD, CAD, or ESI-MSUniversal detection or specific mass-based detection.

Gas Chromatography (GC) for Precursor and By-product Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ucp.pt It is not suitable for the direct analysis of the sulfonated ethyl oleate salt, which is non-volatile. However, GC is invaluable for assessing the purity of the starting material, ethyl oleate, and for identifying volatile by-products of the sulfonation reaction. e3s-conferences.orgresearchgate.net

The analysis of the ethyl oleate precursor by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can quantify its purity and identify any other fatty acid esters present. e3s-conferences.orgucp.pt A typical GC analysis would use a non-polar or mid-polarity capillary column (e.g., OV-1, SE-30) and a temperature program that ramps up to elute the high-boiling-point ester. nist.gov

Monitoring the reaction mixture by GC can also reveal the presence of volatile degradation products or unreacted starting materials. For a complete analysis of all components, derivatization techniques could be employed to convert the non-volatile sulfonated product into a more volatile derivative suitable for GC analysis, although this adds complexity and is less common than direct HPLC analysis. mdpi.com

Theoretical and Computational Approaches to Molecular Structure

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For sulfonated ethyl oleate, DFT calculations are crucial for determining its most stable three-dimensional conformation and understanding its intrinsic chemical reactivity.

Conformational Analysis: DFT is employed to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For sulfonated ethyl oleate, this analysis would reveal the spatial relationship between the long hydrophobic oleate tail, the ethyl ester group, and the hydrophilic sulfonate head group. The calculations would likely be performed using a hybrid functional, such as B3LYP, combined with a basis set like cc-pVQZ or 6-31g, which have been shown to provide accurate results for similar organic molecules. mdpi.comnih.gov

Electronic Structure Analysis: DFT calculations also provide a detailed picture of the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. From these orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of sulfonated ethyl oleate. nih.govresearchgate.net

Key electronic descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Molecular Hardness (η): Resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These calculations help to understand how the sulfonate group influences the electron distribution across the entire ethyl oleate structure, which is fundamental to its function as a surfactant. The high adsorption energies calculated in related systems suggest that interactions involving sulfonated ethyl oleate are likely to be strong and chemisorptive in nature. mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Sulfonated Organic Molecule

Based on methodologies applied to similar molecular structures. mdpi.comnih.govresearchgate.net

ParameterDescriptionTypical Calculated Value
Optimized Bond Length (S=O)The distance between the sulfur and oxygen atoms in the sulfonate group.~1.45 - 1.55 Å
Optimized Bond Angle (O-S-O)The angle between the oxygen atoms in the sulfonate group.~115° - 120°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.0 to -7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO, indicating reactivity.~4.5 - 6.5 eV
Molecular Hardness (η)Resistance to deformation of the electron cloud.~2.2 - 3.3 eV
Electrophilicity Index (ω)Propensity of the species to accept electrons.~1.5 - 2.5 eV

Molecular Dynamics Simulations of Sulfonated Ethyl Oleate Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. syxbsyjg.com For surfactants like sulfonated ethyl oleate, MD simulations are indispensable for understanding their dynamic behavior, particularly how they self-assemble into larger structures (aggregation) and how they act at the boundary between two different phases (interfacial behavior). researchgate.netnih.gov

Aggregation Behavior: In an aqueous solution, surfactant molecules above a certain concentration, known as the Critical Micelle Concentration (CMC), spontaneously form aggregates such as spherical or wormlike micelles. nih.gov MD simulations can model this self-assembly process by placing numerous sulfonated ethyl oleate molecules randomly in a simulation box filled with water molecules. Over the course of the simulation, the hydrophobic oleate tails will tend to cluster together to minimize their contact with water, while the hydrophilic sulfonate heads will remain exposed to the aqueous phase. chemrxiv.orgnih.gov These simulations can predict:

The shape and size of the resulting micelles.

The average number of molecules per micelle (aggregation number).

The dynamics of individual surfactant molecules entering and leaving the micelle.

This information is crucial for understanding how the surfactant's molecular structure influences its aggregation properties. nih.gov

Interfacial Behavior: The primary function of surfactants is to reduce the interfacial tension (IFT) between immiscible fluids, such as oil and water. researchgate.net MD simulations are widely used to study this phenomenon at a molecular level. researchgate.net A typical simulation setup involves creating a system with two distinct layers, for example, a hydrocarbon like octadecane (B175841) or decane (B31447) representing oil and a layer of water, with sulfonated ethyl oleate molecules initially placed at the interface. researchgate.netmdpi.com The simulation then tracks the interactions and movements of all molecules.

Key insights gained from these simulations include:

Reduction in Interfacial Tension (IFT): The IFT can be calculated directly from the simulation, providing a theoretical measure of the surfactant's effectiveness. Studies on similar oleic acid-based surfactants have demonstrated their ability to significantly lower the IFT. researchgate.net

Molecular Orientation: Simulations reveal how the surfactant molecules arrange themselves at the interface. The hydrophilic sulfonate head orients towards the water phase, while the hydrophobic oleate tail extends into the oil phase. nih.gov

Interfacial Density Profiles: By calculating the mass density of different components (water, oil, surfactant) as a function of position perpendicular to the interface, one can determine the thickness of the interfacial layer and the distribution of surfactant molecules within it. nih.gov

Synergistic Effects: MD simulations can also be used to study mixtures of surfactants, revealing how different molecules interact to enhance interfacial activity. researchgate.net

These simulations provide a dynamic, atomistic view of how sulfonated ethyl oleate functions to stabilize emulsions and alter the properties of interfaces, which is essential for its application in fields like enhanced oil recovery. researchgate.netresearchgate.net

Table 2: Typical Parameters and Outputs for MD Simulations of Surfactants at an Oil-Water Interface

Based on common practices in surfactant simulation studies. researchgate.netresearchgate.net

CategoryParameter/OutputTypical Value or Description
Simulation SetupForce FieldGROMOS, AMBER, OPLS
Water ModelSPC, TIP3P
Oil Phase ModelOctadecane, Decane, Toluene
Temperature300 - 360 K
Key OutputsInterfacial Tension (IFT)Calculated to quantify the reduction from a pure oil-water system.
Density ProfileShows the distribution of surfactant, oil, and water across the interface.
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance from another particle, used to analyze aggregation.

Mechanistic Investigations of Interfacial and Colloidal Behavior of Sulfonated Ethyl Oleate

Surface Activity and Interfacial Tension Reduction Mechanisms

Sulfonated ethyl oleate (B1233923), as an anionic surfactant, exhibits significant surface activity, which is fundamental to its function in various applications. This activity arises from its amphiphilic molecular structure, comprising a long, hydrophobic oleate tail and a hydrophilic sulfonate head group. This structure enables the molecule to adsorb at interfaces, such as those between oil and water or air and water, thereby reducing the interfacial free energy and, consequently, the interfacial tension (IFT). rsc.org The reduction in IFT is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic tail and the aqueous phase. acs.org

The mechanism of IFT reduction involves the alignment of sulfonated ethyl oleate molecules at the interface. The hydrophobic tails penetrate the non-aqueous phase (e.g., oil) or orient away from the water at an air-water interface, while the hydrophilic sulfonate heads remain in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension. rsc.org In oil-water systems, the surfactant molecules form a film at the interface, which lowers the energy required to create new interfacial area, facilitating the mixing of the two immiscible phases. nih.gov The effectiveness of IFT reduction is influenced by the packing density and orientation of the surfactant molecules at the interface. rsc.org

As the concentration of sulfonated ethyl oleate in an aqueous solution increases, the interfacial tension decreases until it reaches a plateau. The concentration at which this occurs, and above which surfactant molecules begin to self-assemble into aggregates known as micelles, is the critical micelle concentration (CMC). acs.orgresearchgate.net At the CMC, the interface becomes saturated with surfactant monomers, and any further addition results in the formation of micelles in the bulk solution. researchgate.net The CMC is a crucial parameter as it indicates the minimum concentration required for the surfactant to achieve its maximum effect on surface tension reduction and to begin solubilizing non-polar substances. sci-hub.se

The CMC of sulfonated ethyl oleate is not a fixed value but is influenced by several factors related to both the surfactant's structure and the conditions of the aqueous medium. taylorandfrancis.comscribd.com

Surfactant Structure: The length and structure of the hydrophobic oleate chain play a significant role. Generally, an increase in the hydrocarbon chain length leads to a logarithmic decrease in the CMC because the molecule becomes more hydrophobic and partitions more readily into micelles. pharmacy180.com The presence of bulky groups in either the hydrophobic or hydrophilic part can hinder micelle formation, thereby increasing the CMC. scribd.comaatbio.com

Presence of Electrolytes: For ionic surfactants like sulfonated ethyl oleate, the addition of electrolytes (salts) to the solution typically lowers the CMC. The added counterions shield the electrostatic repulsion between the negatively charged sulfonate head groups, making it energetically more favorable for them to aggregate into micelles at a lower concentration. pharmacy180.comaatbio.com

Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced compared to non-ionic surfactants. pharmacy180.com However, temperature can influence the hydration of the hydrophilic groups and the solubility of the surfactant, which may lead to minor changes in the CMC. taylorandfrancis.comaatbio.com

Organic Additives: The presence of other organic molecules can alter the CMC. Some organic substances can be incorporated into the micelles, which may increase or decrease the CMC depending on their polarity and interaction with the surfactant molecules. taylorandfrancis.comaatbio.com

Table 1: Key Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants

FactorEffect on CMCMechanism
Increased Hydrophobic Chain Length DecreasesIncreases the molecule's hydrophobicity, favoring micellization. pharmacy180.com
Addition of Electrolytes (Salts) DecreasesShields electrostatic repulsion between ionic head groups, facilitating aggregation. pharmacy180.comaatbio.com
Bulky Molecular Structure IncreasesSteric hindrance makes it more difficult for molecules to pack into a micelle structure. scribd.comaatbio.com
Temperature Minor/VariableAffects surfactant solubility and hydration of head groups, with complex effects on ionic surfactants. pharmacy180.comaatbio.com
Presence of Organic Additives VariableCan be incorporated into micelles or disrupt solvent structure, either promoting or hindering micellization. taylorandfrancis.comaatbio.com

The adsorption process continues until the interface is saturated with a monolayer of surfactant molecules. The density and orientation of this adsorbed layer determine the extent of interfacial tension reduction. nih.gov The standard free energy of adsorption can be analyzed by considering contributions from the different parts of the molecule, such as the alkyl chain and the polar head group. nih.gov Differences in the chemical nature of the non-aqueous phase (e.g., a nonpolar oil versus a polar oil) can affect the hydrophobic interactions and the free energy of adsorption, thereby influencing the number of surfactant molecules that can adsorb at the interface. acs.org The formation of a densely packed, structured monolayer at the interface is crucial for achieving ultra-low interfacial tension, a property highly sought after in applications like enhanced oil recovery. nih.govnih.gov

Emulsification and Dispersion Stabilisation Principles

Sulfonated ethyl oleate functions as an effective emulsifying and stabilizing agent due to its ability to adsorb at oil-water interfaces and create a protective barrier around droplets of the dispersed phase. This action prevents the droplets from coalescing, thus maintaining the stability of the emulsion or dispersion. google.com

Emulsion Formation: Emulsions are formed by dispersing one liquid (e.g., oil) as fine droplets into another immiscible liquid (e.g., water). This process requires energy input, typically through mechanical agitation, to create a large interfacial area. Sulfonated ethyl oleate facilitates this process in two primary ways:

Lowering Interfacial Tension: By significantly reducing the IFT between the oil and water phases, the surfactant lowers the amount of energy required to break down the bulk oil phase into smaller droplets. science.gov

Adsorption at the Interface: During emulsification, surfactant molecules rapidly adsorb onto the newly created droplet surfaces, forming a protective film. google.com

Emulsion Stability and Breakdown: Once formed, an emulsion is thermodynamically unstable and will eventually break down through processes like coalescence (droplets merging), flocculation (droplets clumping together), and creaming or sedimentation (droplets rising or settling). Sulfonated ethyl oleate provides stability against breakdown through several mechanisms:

Electrostatic Repulsion: The sulfonate head groups impart a negative charge to the surface of the oil droplets. This creates an electrostatic repulsive force between the droplets, preventing them from approaching each other closely and coalescing. researchgate.net

Steric Hindrance: The adsorbed layer of surfactant molecules creates a physical or steric barrier that further hinders droplet contact.

Reduction of van der Waals Forces: The surfactant layer can reduce the attractive van der Waals forces between droplets.

Breakdown occurs when this protective barrier is compromised, which can be caused by changes in temperature, pH, or electrolyte concentration that disrupt the electrostatic and steric stabilization.

In more complex colloidal systems, which may contain solid particles, multiple liquid phases, or other additives, sulfonated ethyl oleate plays a multifaceted stabilizing role. Its ability to modify surfaces is key. For instance, it can adsorb onto the surface of solid nanoparticles, altering their surface chemistry from hydrophobic to hydrophilic (or vice versa) and enabling their stable dispersion in a liquid medium where they would otherwise aggregate. researchgate.netmdpi.com

The stability of such complex systems depends on a balance of intermolecular and surface forces. The addition of an anionic surfactant like sulfonated ethyl oleate introduces strong electrostatic repulsive forces that can dominate over attractive forces, thereby preventing particle aggregation and settling. researchgate.net In systems like nanolubricants or microemulsions, the surfactant layer formed on nanoparticles or around nano-sized oil droplets is crucial for preventing agglomeration and maintaining the long-term stability and functionality of the dispersion. mdpi.comnih.gov The presence of the surfactant ensures the colloidal particles remain discrete and evenly distributed throughout the continuous phase. researchgate.net

Rheological Properties of Sulfonated Ethyl Oleate Solutions and Formulations

The rheological, or flow, properties of solutions containing sulfonated ethyl oleate are highly dependent on the concentration of the surfactant and its state of aggregation.

Below the CMC, the solution's viscosity is typically close to that of the solvent (water), exhibiting Newtonian behavior where viscosity is independent of the shear rate. As the concentration approaches and surpasses the CMC, the formation of spherical micelles begins. In many cases, these dilute micellar solutions still exhibit nearly Newtonian behavior. researchgate.net

However, at higher concentrations or under specific conditions (e.g., addition of salt), the micelles can undergo a shape transition from small spheres to larger, elongated, or worm-like structures. This transition can lead to a dramatic increase in the solution's viscosity and the emergence of non-Newtonian, viscoelastic properties. researchgate.net Such solutions may exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, due to the alignment of the elongated micelles with the direction of flow. acs.org The interaction of sulfonated ethyl oleate with other components in a formulation, such as polymers or other surfactants, can also significantly alter the rheological profile, leading to synergistic viscosity enhancement. researchgate.netnih.gov For example, the interaction between anionic surfactants and certain polymers can create a cross-linked network, substantially increasing the viscoelasticity of the solution. acs.org

Table 2: Expected Rheological Behavior of Sulfonated Ethyl Oleate Solutions

Surfactant ConcentrationMicellar StructureExpected Rheological Behavior
Below CMC MonomersNewtonian; low viscosity, similar to the solvent.
Slightly Above CMC Small, spherical micellesGenerally Newtonian; slight increase in viscosity. researchgate.net
High Concentration / With Salt Elongated, worm-like micellesNon-Newtonian (shear-thinning); high viscosity and viscoelasticity. researchgate.netacs.org
In Formulation with Polymers Interacting with polymer chainsPotentially strong non-Newtonian behavior; significant viscosity increase due to network formation. acs.org

Viscoelastic Behavior and Flow Characteristics

Aqueous solutions of sulfonated fatty acid esters, such as sulfonated ethyl oleate, can exhibit complex viscoelastic behavior. This behavior is largely dependent on the formation of self-assembled micellar structures. At lower concentrations, these surfactants typically form spherical micelles, and the solutions exhibit Newtonian flow behavior, where the viscosity is independent of the shear rate.

However, as the concentration increases, these spherical micelles can grow into larger, elongated, or worm-like micelles. These elongated structures can entangle, forming a transient network that imparts viscoelastic properties to the solution. Such solutions often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. This occurs because the entangled micelles align in the direction of flow, reducing their resistance. The presence of these anisotropic phases, such as lamellar or hexagonal liquid crystalline phases at higher concentrations, can also result in non-Newtonian pseudoplastic behavior. nih.gov

The transition from Newtonian to viscoelastic behavior is a key characteristic of many surfactant solutions and is critical for their application in various industrial processes where flow properties need to be controlled.

Table 1: General Flow Characteristics of Sulfonated Fatty Acid Ester Solutions

Concentration Range Predominant Micellar Structure Flow Behavior Viscoelasticity
Low (Near CMC) Spherical Micelles Newtonian Low to Negligible
Intermediate Ellipsoidal/Rod-like Micelles Newtonian/Slight Shear-thinning Moderate
High Entangled Worm-like Micelles Shear-thinning High

Influence of Concentration, Temperature, and Ionic Strength on Rheology

The rheological properties of sulfonated ethyl oleate solutions are highly sensitive to changes in concentration, temperature, and the ionic strength of the medium. These parameters directly influence the size, shape, and interactions of the micellar aggregates, thereby altering the bulk viscosity and viscoelasticity of the solution.

Influence of Concentration: As the concentration of sulfonated ethyl oleate increases, the number and size of micelles also increase. This leads to more frequent interactions and entanglements between the micelles, resulting in a significant increase in the solution's viscosity. Studies on analogous sulfonated methyl esters have shown that viscosity increases with higher surfactant concentrations. pku.edu.cn

Influence of Temperature: Temperature has a significant impact on the rheology of surfactant solutions. Generally, an increase in temperature leads to a decrease in viscosity. researchgate.net This is attributed to several factors, including an increase in the kinetic energy of the molecules, which can disrupt the organized micellar structures, and a decrease in the hydration of the hydrophilic head groups. For some systems, an increase in temperature can also affect micellar shape and size, further influencing the flow behavior.

Influence of Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), can have a profound and complex effect on the rheology of anionic surfactant solutions like sulfonated ethyl oleate. The added ions shield the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface. This reduction in repulsion allows the surfactant molecules to pack more tightly, promoting the transition from smaller, spherical micelles to larger, worm-like micelles.

This transition initially leads to a significant increase in viscosity as the elongated micelles begin to entangle. However, at very high salt concentrations, the viscosity may decrease again. This is because the excessive shielding of charges can lead to the collapse of the micellar network structure or even phase separation of the surfactant. nih.gov The addition of NaCl has been shown to considerably enhance the viscosity of aqueous solutions of similar anionic surfactants. pku.edu.cn

Table 2: Influence of External Factors on the Viscosity of Sulfonated Fatty Acid Ester Solutions

Parameter General Effect on Viscosity Mechanistic Rationale
Concentration Increases with increasing concentration Increased number and size of micelles leading to greater entanglement.
Temperature Decreases with increasing temperature Increased molecular motion disrupts micellar networks; changes in hydration and micelle morphology. researchgate.net

| Ionic Strength (e.g., NaCl) | Initially increases, may decrease at very high concentrations | Shielding of electrostatic repulsion promotes growth of worm-like micelles and entanglement; at high concentrations, micellar network may collapse. nih.govpku.edu.cn |

Functional Roles and Performance Optimization of Sulfonated Ethyl Oleate in Material Systems and Processes

Sulfonated Ethyl Oleate (B1233923) as a Surfactant in Industrial Processes

Sulfonated ethyl oleate is an anionic surfactant that combines a hydrophobic tail, derived from oleic acid and ethanol (B145695), with a hydrophilic sulfonate head group. This amphiphilic structure allows it to position itself at interfaces between dissimilar phases, such as oil and water or air and water, thereby reducing surface and interfacial tension. The presence of the ester group and the long unsaturated alkyl chain derived from oleic acid imparts favorable characteristics such as biodegradability and good solubility in organic phases. The sulfonate group provides strong hydrophilicity and stability in the presence of divalent cations (hard water ions), a notable advantage over some other classes of anionic surfactants. These properties make sulfonated ethyl oleate a versatile surfactant for a range of industrial applications, including enhanced oil recovery and detergency.

In chemical Enhanced Oil Recovery (cEOR), the primary goal is to mobilize residual oil trapped in reservoir pores after primary and secondary recovery stages. youtube.com Sulfonated ethyl oleate and similar sulfonated alkyl ester surfactants play a crucial role in this process through two fundamental mechanisms: reduction of interfacial tension (IFT) and wettability alteration. mdpi.com

Interfacial Tension (IFT) Reduction: A significant amount of oil remains in reservoirs because of high capillary forces, which are a direct result of the high interfacial tension between the oil and the reservoir brine. google.com Sulfonated ethyl oleate, as a surfactant, adsorbs at the oil-water interface, drastically lowering the IFT. researchgate.net By reducing the IFT to ultra-low values (typically <10⁻² mN/m), the capillary forces trapping the oil are overcome, allowing the oil droplets to be deformed, mobilized, and displaced by the injected fluid. researchgate.net The unique structure of sulfonated alkyl esters is designed to combine the advantages of both ester-based and sulfonate-based surfactants, enabling effective IFT reduction across a wide range of salinities and oil types. researchgate.net

Wettability Alteration: The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor in oil recovery. mdpi.com Many reservoirs are initially water-wet but can become oil-wet over time, which hinders oil displacement by waterflooding. Surfactants like sulfonated ethyl oleate can adsorb onto the rock surface, with their hydrophilic sulfonate groups orienting towards the water phase. This process can alter the rock surface from oil-wet to a more water-wet or intermediate-wet state. This change in wettability reduces the adhesion of oil to the rock, creating a continuous water film that facilitates the release and subsequent banking of the oil for production.

The table below summarizes the mechanistic functions of sulfonated ethyl oleate in EOR.

MechanismFundamental PrincipleConsequence in Reservoir
Interfacial Tension (IFT) Reduction Adsorption of surfactant molecules at the oil-brine interface, aligning hydrophobic tails in oil and hydrophilic heads in water.Lowers capillary forces that trap oil droplets within the porous rock matrix.
Wettability Alteration Adsorption of surfactant onto the reservoir rock surface, changing its preference from oil-wet to water-wet.Reduces oil adhesion to the rock and facilitates displacement by the injected aqueous phase.
Microemulsion Formation Spontaneous formation of thermodynamically stable oil, water, and surfactant phases under optimal conditions.Solubilizes crude oil, leading to improved microscopic displacement efficiency.

The effectiveness of sulfonated ethyl oleate in detergency is based on its ability to interact with both oily soils and the aqueous cleaning medium. The fundamental mechanisms involve lowering surface tension, emulsification of oily soils, and prevention of soil redeposition.

The amphiphilic nature of the surfactant allows it to reduce the surface tension of water, enabling the cleaning solution to better wet surfaces and penetrate fabrics. ncsu.edu Once in contact with an oily soil, the hydrophobic oleate tails of the surfactant molecules penetrate the grease, while the hydrophilic sulfonate heads remain in the water. Through mechanical action, the soil is lifted from the surface and broken down into smaller droplets. These droplets are then stabilized in the wash water by the surfactant molecules, which form a layer around them (micelles), preventing them from coalescing and redepositing onto the cleaned surface. This process is known as emulsification. crosa.com.tw

A key advantage of sulfonated esters is their excellent tolerance to water hardness. researchgate.net Unlike traditional soaps, which form insoluble precipitates with calcium and magnesium ions present in hard water, the sulfonate group maintains its solubility and effectiveness. This ensures consistent cleaning performance regardless of water conditions.

The table below details the performance characteristics of sulfonated fatty acid esters in detergency.

Performance MetricMechanistic Action of Sulfonated Ethyl OleateReference Finding
Wetting Power Reduces the surface tension of the aqueous solution, allowing it to spread over and penetrate surfaces and soils effectively.Sulfonated esters are recognized for having very good wetting powers.
Hard Water Stability The sulfonate group does not form insoluble precipitates with calcium (Ca²⁺) and magnesium (Mg²⁺) ions.Exhibits excellent stability in hard water, allowing it to maintain detergency where other anionics might fail. researchgate.net
Soil Removal Adsorbs at the oil-water interface, lifting and breaking up oily soils through emulsification and roll-up mechanisms.Anionic surfactants are effective at removing oily and particulate soils. astm.org
Prevention of Redeposition Forms micelles around dispersed soil particles, creating a repulsive electrostatic barrier that keeps them suspended in the wash liquor.A key function in the cleaning process is preventing soils from reattaching to the substrate.

Integration into Advanced Materials and Composites

Sulfonated ethyl oleate can be integrated into polymer systems to impart specific properties, acting as a reactive monomer, a surfactant in emulsion polymerization, or a post-synthesis modifying agent. The introduction of the sulfonate group and the flexible oleate chain can significantly alter the characteristics of the final polymer.

In emulsion polymerization , sulfonated ethyl oleate can function as an anionic surfactant to stabilize monomer droplets and the resulting polymer latex particles. Its amphiphilic nature allows it to form micelles where polymerization is initiated and to adsorb onto the surface of growing polymer particles, preventing their coagulation.

As a modifying agent , the sulfonate group can be introduced into a polymer backbone to enhance properties such as hydrophilicity, ion-exchange capacity, and thermal stability. mdpi.commdpi.com For instance, the sulfonation of polystyrene-based copolymers has been shown to increase their thermal stability. mdpi.com Incorporating a structure like sulfonated oleate could introduce internal plasticization due to the flexible alkyl chain, while the ionic sulfonate groups could create sites for ion-exchange or improve the polymer's affinity for water or polar solvents. Research on palm oil-based methyl ester sulfonate has demonstrated its use in aqueous radical polymerization to create polymeric surfactants for specialized applications. nih.gov

Ethyl oleate itself is known for its application as a lubricant and plasticizer, valued for its biodegradability and good solvent properties. jnfuturechemical.comtandfonline.com When sulfonated, it becomes a multifunctional additive for sustainable lubricant systems. The chemical interactions governing its performance are based on its polar and nonpolar moieties.

The long, nonpolar oleate tail provides lubricity and oil solubility, allowing it to be easily blended into base oils. The highly polar sulfonate head group provides strong affinity for metal surfaces. In a lubricant formulation, the sulfonated ethyl oleate molecules can adsorb onto metal surfaces, forming a protective, sacrificial boundary film. This film helps to reduce friction and prevent direct metal-to-metal contact under high-load conditions, thereby minimizing wear.

The formulation principles involve balancing its properties as a boundary lubrication additive with its surfactant nature. As a surfactant, it can help to keep lubricant systems clean by dispersing sludge and other contaminants, functioning as a detergent or dispersant additive. Its ester structure also contributes to good thermal and oxidative stability.

The table below outlines the chemical interactions and formulation benefits of using sulfonated ethyl oleate in lubricants.

FeatureChemical Interaction PrincipleFormulation Benefit
Boundary Lubrication The polar sulfonate group adsorbs onto metal surfaces, while the oleate tail provides a low-shear film.Reduces friction and wear under high-pressure conditions where hydrodynamic lubrication fails.
Dispersancy The amphiphilic structure encapsulates insoluble degradation products and contaminants, keeping them suspended in the oil.Prevents sludge and varnish formation, maintaining system cleanliness and efficiency.
Biodegradability The molecule is derived from renewable oleic acid and ethanol, making it inherently more biodegradable than many petroleum-based additives.Contributes to the formulation of Environmentally Acceptable Lubricants (EALs).
Solubility The ethyl oleate backbone provides good solubility in a wide range of synthetic and vegetable base oils.Ensures a stable and homogenous lubricant formulation without phase separation.

Performance in Bioremediation and Environmental Engineering Applications (Focus on chemical action)

In environmental applications, sulfonated ethyl oleate acts as a biodegradable surfactant to enhance the bioremediation of hydrophobic organic contaminants, such as petroleum hydrocarbons in soil and water. The primary chemical action is to increase the apparent solubility and bioavailability of these pollutants to degrading microorganisms.

Many organic pollutants are strongly sorbed to soil particles and have very low water solubility, which limits the ability of microbes to access and metabolize them. Sulfonated ethyl oleate, when introduced into a contaminated system at a concentration above its critical micelle concentration (CMC), forms micelles. The hydrophobic interiors of these micelles serve as a microenvironment that can solubilize the nonpolar pollutants, effectively desorbing them from the soil matrix and transferring them into the aqueous phase. nih.gov

This "pseudo-solubilization" makes the contaminants more accessible to microorganisms, which can then break them down into less harmful substances. As a surfactant derived from natural feedstocks, sulfonated ethyl oleate is generally biodegradable, meaning it will eventually be broken down by microbes itself, minimizing its long-term environmental impact.

Role in Enhancing Biodegradation of Contaminants

The application of sulfonated ethyl oleate in the bioremediation of contaminated sites is an area of growing interest, primarily due to its properties as a surfactant. Surfactants can play a crucial role in enhancing the biodegradation of various organic pollutants by increasing their bioavailability to microorganisms. The fundamental principle behind this enhancement lies in the surfactant's ability to increase the solubility and desorption of hydrophobic contaminants from soil and sediment matrices, thereby making them more accessible to microbial degradation.

The structure of sulfonated ethyl oleate, featuring a hydrophilic sulfonate group and a lipophilic oleate tail, allows it to form micelles. These micelles can encapsulate hydrophobic organic compounds (HOCs) such as petroleum hydrocarbons, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs), effectively increasing their concentration in the aqueous phase. This process, known as micellar solubilization, is a key mechanism by which surfactants enhance the mass transfer of contaminants from the solid or non-aqueous phase to the aqueous phase, where they can be metabolized by microorganisms.

Research on analogous sulfonated fatty acid esters, such as sulfonated methyl esters (SMEs), has demonstrated their excellent biodegradability and effectiveness in environmental applications. itb.ac.idresearchgate.net For instance, studies have shown that SMEs, derived from renewable resources like palm oil, are readily biodegradable, which is a critical characteristic for any chemical agent intentionally introduced into the environment for remediation purposes. itb.ac.id The biodegradation of these surfactants themselves prevents the introduction of new, persistent pollutants.

The table below summarizes the key mechanisms by which sulfonated ethyl oleate is proposed to enhance the biodegradation of contaminants, based on the established principles of surfactant-aided bioremediation.

Table 1: Proposed Mechanisms of Sulfonated Ethyl Oleate in Enhancing Contaminant Biodegradation

Mechanism Description Impact on Biodegradation
Micellar Solubilization Formation of micelles that encapsulate hydrophobic organic contaminants (HOCs), increasing their apparent water solubility. Increases the concentration of contaminants in the aqueous phase, enhancing their availability to microorganisms.
Reduction of Interfacial Tension Lowering the surface tension at the oil-water and soil-water interfaces. Facilitates the release of sorbed contaminants from soil particles and the dispersion of non-aqueous phase liquids (NAPLs).
Increased Bioavailability Enhanced mass transfer of contaminants from solid/non-aqueous phases to the aqueous phase where microbes are active. Overcomes the rate-limiting step of contaminant dissolution for microbial uptake and metabolism.

| Potential for Direct Microbial Uptake | Microorganisms may directly access contaminants partitioned within the surfactant micelles. | Could provide a direct pathway for contaminant uptake, although this is a complex and debated mechanism. |

Surfactant-Enhanced Aquifer Remediation (SEAR) Methodologies

Surfactant-Enhanced Aquifer Remediation (SEAR) is an in-situ remediation technology designed to remove non-aqueous phase liquids (NAPLs) from the subsurface. SEAR involves the injection of a surfactant solution into a contaminated aquifer to mobilize and/or solubilize trapped contaminants, which are then extracted for above-ground treatment. The effectiveness of SEAR is highly dependent on the properties of the surfactant used.

Sulfonated ethyl oleate, as an anionic surfactant, possesses characteristics that make it a potentially suitable candidate for SEAR applications. Anionic surfactants are known for their detergency and ability to reduce interfacial tension, which are critical for the two primary mechanisms of contaminant removal in SEAR: mobilization and solubilization.

Mobilization is achieved by significantly reducing the interfacial tension between the NAPL and the groundwater. This reduction in interfacial tension lowers the capillary forces that trap the NAPL in the pore spaces of the aquifer material, allowing it to be displaced and moved towards extraction wells by the injected fluid. Alpha-olefin sulfonates (AOS), another class of anionic surfactants, have been investigated for their ability to provide low interfacial tensions, a property essential for mobilization. researchgate.net

Solubilization , as described in the previous section, involves the partitioning of contaminants into surfactant micelles. This mechanism is particularly effective for removing residual NAPL that may remain after the bulk of the mobile NAPL has been recovered. The concentration of the surfactant is a key parameter in this process; above the critical micelle concentration (CMC), the solubility of the contaminant in the aqueous phase increases significantly.

The performance of surfactants in SEAR can be influenced by various subsurface conditions, including temperature, salinity, and the presence of divalent cations (e.g., calcium and magnesium), which can affect surfactant solubility and performance. The use of mixed anionic-nonionic surfactant systems has been explored to overcome some of these limitations and enhance performance in challenging environments, such as hypersaline reservoirs in the context of enhanced oil recovery (EOR), a field with principles analogous to SEAR. nih.govacs.orgresearchgate.netrsc.org

The table below outlines the key performance parameters of sulfonated surfactants relevant to SEAR methodologies, based on data from related anionic surfactants used in similar applications.

Table 2: Key Performance Parameters of Sulfonated Surfactants in SEAR

Parameter Description Relevance to SEAR Performance Potential Performance of Sulfonated Ethyl Oleate (Inferred)
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers begin to form micelles. A lower CMC is generally more cost-effective as less surfactant is needed to initiate solubilization. Expected to have a low CMC, characteristic of anionic surfactants with a long hydrophobic tail.
Interfacial Tension (IFT) The tension at the boundary between two immiscible liquids (e.g., NAPL and water). A very low IFT (<10⁻² mN/m) is required for efficient mobilization of trapped NAPLs. Potentially capable of achieving ultra-low IFT, especially when formulated with co-surfactants or in optimized systems.
Solubilization Ratio The amount of contaminant solubilized per unit of surfactant. A higher solubilization ratio indicates greater efficiency in contaminant removal via solubilization. Expected to exhibit good solubilization capacity for a range of hydrophobic organic compounds.
Adsorption The tendency of the surfactant to adsorb onto aquifer solids. High adsorption leads to surfactant loss, reducing the efficiency and increasing the cost of the remediation process. Adsorption will be site-specific, depending on soil mineralogy and organic content. Anionic surfactants can have lower adsorption on negatively charged silica (B1680970) surfaces.

| Biodegradability | The susceptibility of the surfactant to microbial degradation. | High biodegradability is crucial to prevent the surfactant itself from becoming a long-term environmental contaminant. | As a fatty acid ester, it is expected to be readily biodegradable under aerobic conditions. |

Table 3: Compound Names Mentioned in the Article

Compound Name
Ethyl oleate, sulfonated
Petroleum hydrocarbons
Polychlorinated biphenyls (PCBs)
Polycyclic aromatic hydrocarbons (PAHs)
Sulfonated methyl esters (SMEs)
Alpha-olefin sulfonates (AOS)
Calcium

Environmental Fate, Ecotoxicology, and Sustainability of Sulfonated Ethyl Oleate

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments

Sulfonated fatty acid esters are generally considered to be readily biodegradable in both aquatic and terrestrial environments. researchgate.netsemanticscholar.orgresearchgate.net The primary mechanism of degradation is microbial action, which leads to the mineralization of the compound into carbon dioxide, water, and inorganic sulfate (B86663).

The biodegradation of sulfonated fatty acid esters is initiated by microbial enzymes. Unlike simple esters which may first undergo hydrolysis, the presence of the sulfonate group adjacent to the ester linkage can influence the degradation pathway. researchgate.net Research on analogous compounds, such as sucrose (B13894) α-sulfonyl laurate, indicates that the sulfonate group can sterically hinder the enzymatic hydrolysis of the ester bond. researchgate.net

Consequently, the primary microbial attack often begins with the oxidation of the alkyl (fatty acid) chain. The typical mechanism involves:

Omega-oxidation: The terminal methyl group of the fatty acid chain is oxidized to a carboxylic acid.

Beta-oxidation: The resulting dicarboxylic acid is then progressively shortened by the removal of two-carbon units (as acetyl-CoA), a common metabolic pathway for fatty acids. researchgate.net

This process continues until the alkyl chain is sufficiently degraded, after which the remaining sulfonated portion can be mineralized. This pathway ensures the complete breakdown of the molecule, preventing the accumulation of persistent intermediates. researchgate.net

The rate of biodegradation for sulfonated ethyl oleate (B1233923) is influenced by several environmental factors, similar to other anionic surfactants. nih.govepa.gov

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity. Lower temperatures, such as those found in cold marine environments, can significantly slow down the degradation process.

Oxygen Availability: Aerobic conditions are highly favorable for the rapid biodegradation of sulfonated surfactants. epa.gov While degradation can occur under anaerobic conditions, the rates are typically much slower. epa.gov

Microbial Population: The presence of a microbial community already acclimated to surfactants, such as in wastewater treatment plants or surfactant-impacted river waters, can lead to faster degradation rates. scite.ai

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for supporting the microbial populations responsible for biodegradation.

pH: Neutral to slightly alkaline pH levels are generally optimal for the microbial degradation of these compounds.

Studies on closely related methyl ester sulfonates (MES) show that they are readily biodegradable, with degradation typically exceeding 60% within 28 days under standard test conditions (OECD 301F). researchgate.netresearchgate.net It is also observed that the rate of biodegradability can decrease with longer carbon chain lengths. researchgate.netresearchgate.net

Table 1: Biodegradation Rates of Anionic Surfactants

Surfactant Type Environment Half-life Biodegradation Extent (28 days)
C12 Alkyl Sulfate Surface Water 0.3 - 1 day scite.ai > 60%
Methyl Ester Sulfonates (MES) Aquatic (OECD 301F) Not reported > 60% researchgate.netresearchgate.net

Ecotoxicological Assessment in Model Organisms (Excluding Human Toxicity)

The ecotoxicity of surfactants is primarily related to their ability to disrupt cell membranes. For anionic surfactants, toxicity in aquatic organisms generally increases with the length of the hydrophobic alkyl chain. researchgate.netnih.gov

Studies on methyl ester sulfonates (MES) provide valuable insight into the potential ecotoxicity of sulfonated ethyl oleate. Research on the green algae Pseudokirchneriella subcapitata has shown that the toxicity of MES increases with the carbon chain length. researchgate.net For instance, C12 and C14 MES were found to be practically non-toxic to this algae species, while C16 MES showed higher toxicity. researchgate.net

Table 2: Ecotoxicity Data for Methyl Ester Sulfonates (MES) in Green Algae (P. subcapitata)

Compound Test Duration Endpoint Value (mg/L) Toxicity Classification
C12 MES 72 hours EC50 No inhibition observed Non-toxic
C14 MES 72 hours EC50 > 100 researchgate.net Practically non-toxic

EC50: The concentration causing a 50% effect (in this case, inhibition of growth).

For the broader category of anionic surfactants, a large body of data exists. Chronic tests on the invertebrate Ceriodaphnia dubia showed a parabolic toxicity response with varying alkyl chain lengths, with the C14 chain being the most toxic (7-day NOEC = 0.045 mg/L). nih.gov However, mesocosm studies, which better approximate real-world ecosystems, have shown chronic No Observed Effect Concentrations (NOEC) for C12 and C14-15 alkyl sulfates to be 0.224 mg/L and 0.106 mg/L, respectively. nih.gov Given that sulfonated ethyl oleate is derived from C18 oleic acid, its ecotoxicity profile would need to be specifically determined, but it is expected to fall within the general range observed for other long-chain anionic surfactants.

Toxicity to Aquatic Invertebrates and Fish

Specific toxicological data for sulfonated ethyl oleate on aquatic invertebrates and fish has not been identified in peer-reviewed literature. For anionic surfactants, a class to which sulfonated ethyl oleate belongs, aquatic toxicity is influenced by the length of the alkyl chain.

In the absence of direct data, a general understanding can be gleaned from related compounds. For instance, ethoxylated rapeseed acid methyl esters, which are also bio-based surfactants, have been shown to have lower aquatic toxicity compared to some petroleum-based surfactants. pjoes.com However, without specific studies on sulfonated ethyl oleate, it is not possible to provide precise toxicity values such as the median lethal concentration (LC50) or the median effective concentration (EC50) for key aquatic indicator species like Daphnia magna (a water flea) or fish species.

Table 1: Illustrative Aquatic Toxicity Data for Anionic Surfactants (Not Specific to Sulfonated Ethyl Oleate)

OrganismTest TypeEndpointValue (mg/L)Surfactant Type
Daphnia magnaAcuteEC50Data Not AvailableSulfonated Ethyl Oleate
Fish (various)AcuteLC50Data Not AvailableSulfonated Ethyl Oleate
AlgaeGrowth InhibitionEC50Data Not AvailableSulfonated Ethyl Oleate

This table is for illustrative purposes only and highlights the lack of specific data for sulfonated ethyl oleate.

Impact on Terrestrial Flora and Fauna

There is no specific information available in the reviewed literature regarding the impact of sulfonated ethyl oleate on terrestrial plants and animals. For other sulfonated surfactants, such as linear alkylbenzene sulfonates (LAS), there have been studies on their effects on soil microorganisms, which can be detrimental to soil vitality. The persistence of these compounds in soil can be a concern, particularly under anaerobic conditions which may be found in animal burrows. The mobility of sulfonated compounds in soil can also be high due to their solubility.

Without dedicated research, any potential effects of sulfonated ethyl oleate on soil-dwelling organisms, plant germination and growth, or uptake by terrestrial fauna remain unknown.

Life Cycle Assessment (LCA) Considerations for Sulfonated Ethyl Oleate

A formal Life Cycle Assessment (LCA) for sulfonated ethyl oleate is not available in the public domain. An LCA for this compound would assess the environmental impacts associated with its entire life cycle, from the cultivation of oleic acid-producing crops and the production of ethanol (B145695), through the chemical synthesis process of sulfonation, to its use and end-of-life fate.

Key considerations for a future LCA of sulfonated ethyl oleate would include:

Raw Material Acquisition : The environmental footprint of producing ethyl oleate, which is derived from oleic acid (often from vegetable oils or animal fats) and ethanol (can be bio-based or synthetic). The sustainability of these feedstocks is a critical factor. The production of ethyl ester sulfonate from castor oil has been explored as an environmentally friendly method. aau.edu.et

Use Phase : As a surfactant, it is likely to be released into wastewater. Its biodegradability and the nature of any degradation byproducts would be crucial factors in its environmental profile. While some fatty acid ethyl esters are considered to have favorable ecological characteristics when used as fuel, this is not directly comparable to their sulfonated counterparts used as surfactants. researchgate.net

End-of-Life : The primary end-of-life pathway is expected to be wastewater treatment. Anionic surfactants are generally removed in wastewater treatment plants, but their ultimate biodegradability in aquatic and terrestrial environments is a key performance indicator.

Studies on other bio-based surfactants, such as those derived from palm oil, have highlighted that the production of the raw materials and energy consumption during manufacturing are major contributors to their environmental impact.

Emerging Research Directions and Future Perspectives on Sulfonated Ethyl Oleate

Novel Synthetic Approaches and Catalyst Development

The synthesis of sulfonated ethyl oleate (B1233923) involves two primary stages: the esterification of oleic acid to produce ethyl oleate and the subsequent sulfonation of the ester. Research has been focused on developing efficient, sustainable, and cost-effective methods for both steps.

Esterification Catalysis: Traditional synthesis of ethyl oleate often employs liquid inorganic acids like sulfuric acid, which can lead to equipment corrosion and environmental concerns. tandfonline.com To circumvent these issues, researchers are exploring heterogeneous and reusable catalysts.

Brønsted Acid-Surfactant-Combined Ionic Liquids (ILs): One novel approach involves the use of ILs such as 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate (B86663) ([SB3-12][HSO4]). tandfonline.comtandfonline.com This catalyst acts as both an acid and a surfactant, creating reverse micelles that isolate water produced during the reaction, thereby driving the equilibrium towards higher ethyl oleate conversion. tandfonline.comtandfonline.com Under optimized conditions, this method has achieved oleic acid conversion rates of up to 97.1%. tandfonline.com

Sulfonated Carbon-Based Catalysts: Another sustainable approach utilizes catalysts derived from agro-industrial waste, such as murumuru kernel shells. rsc.org The waste is carbonized and then functionalized with sulfuric acid to create a sulfonated biochar catalyst. rsc.org This method has demonstrated high conversion rates (97.2%) and good reusability over several reaction cycles. rsc.org

Sulfonated Coal-Based Catalysts: Mesoporous catalysts synthesized from sulfonated coal are also being investigated for ethyl oleate production, highlighting a pathway to valorize low-cost natural resources. researchgate.net

Sulfonation Process: The introduction of the sulfonate group is critical. Research analogous to the synthesis of fatty methyl ester sulfonates (MES) provides insight into this process. Methods include:

Sulfoxidation: This process uses sulfur dioxide (SO2), oxygen (O2), and ultraviolet light to randomly position a sulfonate group along the fatty acid chain. researchgate.net

Falling Film Microreactors: For sulfonation with gaseous sulfur trioxide (SO3), falling film microreactors offer a modern and efficient technique, followed by aging, bleaching, and neutralization steps. researchgate.net

Chlorosulfonic Acid: The reaction of the ethyl oleate precursor with chlorosulfonic acid, followed by neutralization, is another viable pathway for producing the final sulfonated product. acs.org

Advanced Characterization Techniques for Complex Mixtures

The analysis of sulfonated ethyl oleate and related compounds is challenging due to the potential for complex mixtures and regio-isomers. nih.gov A combination of analytical techniques is often required for comprehensive characterization.

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups and monitor the progress of the esterification and sulfonation reactions. rsc.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural information about the final product. tandfonline.comacs.orgacs.org

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the fatty acid ester components. researchgate.netacs.org For more complex, less volatile sulfonated products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is essential for separation and identification. acs.orgnih.govnih.gov

Microscopy and Surface Analysis: For heterogeneous catalysts used in the synthesis, advanced techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to study their morphology and structure. rsc.org

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of catalysts, which is crucial for determining their suitability for industrial processes. tandfonline.com

Integration into Next-Generation Sustainable Technologies

Sulfonated ethyl oleate is positioned to contribute to several sustainable technologies, primarily due to its origins from renewable feedstocks like vegetable oils and its potential biodegradability.

Bio-based Surfactants: A major application is in the formulation of eco-friendly detergents and personal care products. straitsresearch.comthebusinessresearchcompany.com As an anionic surfactant, sulfonated ethyl oleate (and its methyl ester analogue) offers a renewable alternative to petroleum-based surfactants like linear alkylbenzene sulfonates. researchgate.netomnitechintl.com These bio-based surfactants are sought after for their low toxicity, good performance, and biodegradability. researchgate.netomnitechintl.com The market for such "green chemistry" products is expanding, driven by consumer demand for environmentally friendly options. straitsresearch.com

Biodiesel Production: The precursor, ethyl oleate, is a fatty acid ethyl ester (FAEE), a primary component of biodiesel. tandfonline.com Research into efficient esterification using sustainable catalysts directly supports the production of cleaner fuels. rsc.org Utilizing waste oleic acid from industrial pipelines as a feedstock further enhances the sustainability of this process, avoiding competition with food sources. rsc.org

Biomaterials: The introduction of sulfonic acid groups can enhance the properties of biomaterials for applications in tissue engineering and regenerative medicine. mdpi.com While research is still nascent for this specific molecule, the broader field of sulfonated biomaterials shows that sulfonation can improve cellular responses like adhesion and proliferation. mdpi.com

Interdisciplinary Research Synergies and Collaborative Opportunities

The development and application of sulfonated ethyl oleate necessitates collaboration across multiple scientific disciplines.

Chemistry and Materials Science: Organic chemists are needed to design novel synthetic pathways and catalysts, while materials scientists can help develop and characterize robust, reusable catalytic systems like sulfonated biochar. rsc.org

Chemical Engineering and Biotechnology: Chemical engineers are crucial for scaling up synthesis from the laboratory to industrial production, optimizing processes like those in falling film microreactors. researchgate.net Biotechnologists can explore enzymatic routes for esterification or identify microbial sources for oleic acid.

Environmental Science and Toxicology: Collaboration with environmental scientists is essential to rigorously evaluate the biodegradability and aquatic toxicity of new sulfonated surfactants, ensuring they are truly environmentally benign.

Pharmaceutical and Biomedical Sciences: Given that sulfonate esters are a class of compounds monitored in active pharmaceutical ingredients (APIs), collaboration with pharmaceutical scientists is important for analytical method development. nih.gov Furthermore, exploring the potential of sulfonated ethyl oleate in drug delivery systems or as a functional biomaterial opens avenues for partnership with biomedical researchers. mdpi.com

Unresolved Challenges and Future Research Priorities

Despite its promise, several challenges remain, which in turn define future research priorities.

Cost-Effective Synthesis: While novel catalysts show high efficacy, their cost and scalability for industrial application remain a hurdle. Future work should focus on developing highly active, durable, and inexpensive catalysts from abundant, renewable sources.

Process Optimization: Achieving near-complete conversion and simplifying product purification are ongoing challenges. Research into continuous flow reactors, such as microreactors, could offer better control and efficiency compared to batch processes. researchgate.net

Controlling the Position of Sulfonation: For certain applications, controlling the exact position of the sulfonic acid group on the oleate chain could be critical to performance. Current methods like sulfoxidation result in random placement. researchgate.net Developing more selective sulfonation techniques is a key research priority.

Performance in Complex Formulations: The efficacy of sulfonated ethyl oleate as a surfactant needs to be thoroughly tested in commercial detergent and personal care formulations, where it must interact with a host of other ingredients.

Comprehensive Lifecycle Analysis: A full lifecycle assessment is needed to confirm the environmental benefits of sulfonated ethyl oleate over its petroleum-based counterparts, from feedstock cultivation to end-of-life biodegradation.

Q & A

Q. What experimental methodologies are recommended for synthesizing high-purity ethyl oleate in laboratory settings?

Ethyl oleate is synthesized via acid-catalyzed esterification of oleic acid and ethanol. A typical protocol involves:

  • Mixing oleic acid and ethanol in a 1:1 molar ratio.
  • Adding concentrated sulfuric acid (1–2% w/w) or p-toluenesulfonic acid as a catalyst .
  • Refluxing the mixture at 70–80°C for 4–6 hours, followed by neutralization and purification via vacuum distillation or column chromatography to remove residual acids and catalysts . Purity can be verified using gas chromatography (GC) with polyethylene glycol capillary columns (e.g., HP-INNOWAX) to separate ester derivatives .

Q. How can researchers reliably characterize ethyl oleate and its sulfonated derivatives using analytical techniques?

  • GC-MS : For identifying ethyl oleate and co-eluting esters (e.g., ethyl palmitate, ethyl stearate), use a polyethylene glycol column with programmed temperature ramping (e.g., 178°C to 240°C at 3.3°C/min) . Major peaks at m/z 310.28 (molecular ion) and fragmentation patterns confirm identity .
  • Sulfonation Analysis : For sulfonated derivatives, employ Fourier-transform infrared spectroscopy (FTIR) to detect sulfonate (-SO₃⁻) groups (absorbance ~1040–1220 cm⁻¹) and nuclear magnetic resonance (NMR) to confirm structural changes .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicological data for ethyl oleate, particularly its role as a mediator of ethanol-induced organ damage?

Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo) and metabolic pathways. Key considerations:

  • Model Selection : Use human cell lines or transgenic animal models to mimic ethanol metabolism, as ethyl oleate is rapidly hydrolyzed in vivo to ethanol and oleic acid, complicating toxicity assessments .
  • Dosage and Exposure Time : Acute vs. chronic exposure studies may yield conflicting results. For example, low-dose ethyl oleate in pancreatic acinar cells shows minimal toxicity, while prolonged exposure induces apoptosis via reactive oxygen species (ROS) .
  • Analytical Controls : Quantify FAEEs (fatty acid ethyl esters) in tissue homogenates using LC-MS/MS to correlate ethyl oleate levels with histological damage .

Q. What experimental design principles optimize sulfonation efficiency for ethyl oleate derivatives in tertiary oil recovery studies?

Sulfonation efficiency depends on:

  • Reagent Ratios : Use oleum (fuming sulfuric acid) in a 1:1.2 molar ratio with ethyl oleate to maximize sulfonate yield .
  • Temperature Control : Maintain 40–60°C to prevent side reactions (e.g., oxidation or ester hydrolysis).
  • Post-Reaction Analysis : Characterize sulfonated products via titration (e.g., two-phase titration for sulfonate content) and dynamic interfacial tension measurements to assess surfactant efficacy in oil recovery simulations .

Q. How can researchers address stability challenges in ethyl oleate-based pharmaceutical formulations?

Ethyl oleate degrades via oxidation and hydrolysis. Mitigation strategies include:

  • Antioxidant Additives : Incorporate butylated hydroxytoluene (BHT) or α-tocopherol (0.01–0.1% w/w) to inhibit peroxidation .
  • Storage Conditions : Use amber glass vials under nitrogen atmosphere at 4°C to prolong shelf life.
  • Stability Testing : Monitor peroxide value (PV) and acid value (AV) over time using ASTM D3708 (PV) and USP titration methods (AV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.